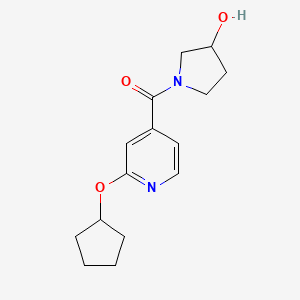
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the pyridine and pyrrolidine families and has a unique molecular structure that makes it an interesting target for research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound (2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone has been studied in various synthesis and chemical property contexts. Research focused on the condensation reactions involving pyridine derivatives, such as 2-acetylpyridine and 2-formylpyridine, under the Claisen-Schmidt reaction conditions. The structures of resultant compounds were analyzed using spectroscopic techniques and X-ray diffraction, leading to the discovery of novel cyclohexanol derivatives with potential antimicrobial and antioxidant activities (Rusnac et al., 2020).
Biological and Pharmacological Activities
In the field of biological and pharmacological research, studies have explored the antimicrobial and antioxidant properties of pyridine and pyrrolidine derivatives. For instance, compounds synthesized through cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives exhibited moderate antibacterial and antioxidant activities. The biological activities of these compounds were further analyzed through Density Functional Theory (DFT) and molecular docking analyses (Golea Lynda, 2021).
Catalytic Applications
The compound's derivatives have been employed in catalytic applications. For example, poly-N-vinylpyrrolidinones containing an asymmetric center at the pyrrolidinone ring were synthesized from l-amino acids and used to stabilize nanoclusters for catalytic asymmetric oxidations (Hao et al., 2016). Additionally, 2-acyl-4-aminopyridines were prepared and used as catalysts in hydroxyl-directed methanolysis of alpha-hydroxy esters, demonstrating the potential of pyridine-based compounds in selective catalytic processes (Sammakia & Hurley, 2000).
Material Science Applications
In material science, derivatives of this compound have been synthesized for specific applications. For instance, poly(2-hydroxypropyl methacrylate) latexes were prepared using poly(-vinylpyrrolidone) as a steric stabilizer, showcasing the utility of pyrrolidine-based compounds in the synthesis of latex particles (Ali et al., 2007).
Crystal Structure Analysis
Crystal and molecular structure analysis of derivatives, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been conducted to understand the bonding and molecular configurations of such compounds, which can have implications for their reactivity and applications (Lakshminarayana et al., 2009).
Propriétés
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-6-8-17(10-12)15(19)11-5-7-16-14(9-11)20-13-3-1-2-4-13/h5,7,9,12-13,18H,1-4,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZSPZGDBUDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopentyloxy)pyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2674694.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2674695.png)
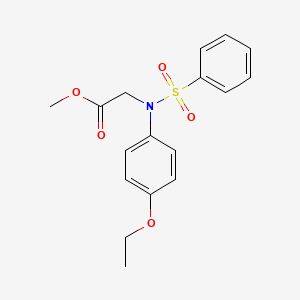
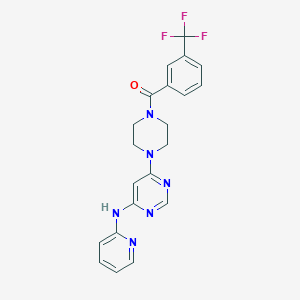
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2674698.png)
![N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2674699.png)
![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)
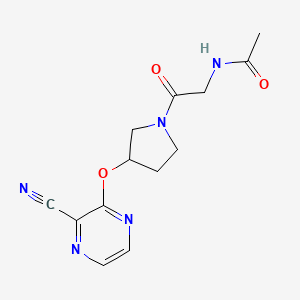
![N-(3,4-dimethylphenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2674706.png)
![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)

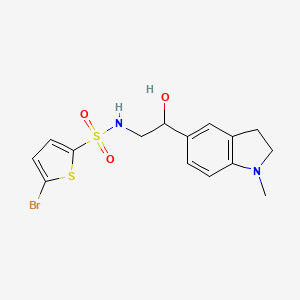
![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)
![4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile](/img/structure/B2674716.png)